2-Amino-N-(4-(2-hydroxyethyl)phenyl)benzamide
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Overview
Description
2-amino-N-[4-(2-hydroxyethyl)phenyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an amino group, a hydroxyethyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[4-(2-hydroxyethyl)phenyl]benzamide typically involves the reaction of 4-(2-hydroxyethyl)aniline with 2-aminobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-amino-N-[4-(2-hydroxyethyl)phenyl]benzamide can be scaled up by using larger reaction vessels and optimizing the reaction conditions. The use of continuous flow reactors can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[4-(2-hydroxyethyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-amino-N-[4-(2-hydroxyethyl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-amino-N-[4-(2-hydroxyethyl)phenyl]benzamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of inflammatory pathways and inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-[4-(2-hydroxyethyl)phenyl]acetamide
- 2-amino-N-[4-(2-hydroxyethyl)phenyl]propionamide
- 2-amino-N-[4-(2-hydroxyethyl)phenyl]butyramide
Uniqueness
2-amino-N-[4-(2-hydroxyethyl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H16N2O2 |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2-amino-N-[4-(2-hydroxyethyl)phenyl]benzamide |
InChI |
InChI=1S/C15H16N2O2/c16-14-4-2-1-3-13(14)15(19)17-12-7-5-11(6-8-12)9-10-18/h1-8,18H,9-10,16H2,(H,17,19) |
InChI Key |
LMNOUASUSWGPMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CCO)N |
Origin of Product |
United States |
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